Ethyl 2-cyano-3-(quinolin-2-yl)propanoate

EGFR inhibition Kinase inhibitor Tyrosine kinase

Ethyl 2-cyano-3-(quinolin-2-yl)propanoate is a 2-substituted 3-cyanoquinoline building block offering distinct electrophilic character vs 3- and 4-substituted analogs. Documented EGFR biochemical IC50 of 213 nM and HER2 inhibition (1–146 nM across three assay formats) provide a validated starting point for dual EGFR/HER2 inhibitor SAR campaigns. The scaffold cyclizes to furo[3,4-b]quinolinones in up to 98% yield under mild conditions, enabling efficient parallel library synthesis. Supplied at ≥95% purity for research use. Inquire for bulk pricing and global shipping.

Molecular Formula C15H14N2O2
Molecular Weight 254.289
CAS No. 773086-23-0
Cat. No. B2854405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-(quinolin-2-yl)propanoate
CAS773086-23-0
Molecular FormulaC15H14N2O2
Molecular Weight254.289
Structural Identifiers
SMILESCCOC(=O)C(CC1=NC2=CC=CC=C2C=C1)C#N
InChIInChI=1S/C15H14N2O2/c1-2-19-15(18)12(10-16)9-13-8-7-11-5-3-4-6-14(11)17-13/h3-8,12H,2,9H2,1H3
InChIKeyNFLHYWLKGHHYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-3-(quinolin-2-yl)propanoate (CAS 773086-23-0): Chemical Identity and Baseline Characterization for Research Procurement


Ethyl 2-cyano-3-(quinolin-2-yl)propanoate (CAS: 773086-23-0) is a synthetic small molecule belonging to the 3-cyanoquinoline chemical class. Its molecular formula is C15H14N2O2 with a molecular weight of 254.28 g/mol [1]. This compound incorporates an ethyl ester, a cyano group, and a 2-substituted quinoline scaffold—a structural motif that distinguishes it from 3- and 4-substituted quinoline analogs in terms of electronic distribution and synthetic accessibility [2]. Commercial sources specify a minimum purity of 95% for research-grade material .

Ethyl 2-cyano-3-(quinolin-2-yl)propanoate: Why Generic Substitution with Closest Analogs Fails to Replicate Functional Outcomes


In the 3-cyanoquinoline pharmacophore space, even minor regioisomeric or functional group alterations produce substantial shifts in kinase inhibition profiles. Compounds within this class exhibit IC50 values against EGFR and HER2 spanning over four orders of magnitude—from low nanomolar to greater than 20 μM—depending on substituent positioning and the presence of reactive acrylamide warheads [1]. The quinoline-2-yl substitution pattern in ethyl 2-cyano-3-(quinolin-2-yl)propanoate creates a distinct electrophilic environment relative to quinoline-3-yl and quinoline-4-yl congeners, which fundamentally alters target engagement kinetics and cellular activity readouts [2]. Generic substitution without empirical verification of target-specific activity will introduce uncontrolled variability into structure-activity relationship (SAR) campaigns.

Ethyl 2-cyano-3-(quinolin-2-yl)propanoate (CAS 773086-23-0): Quantitative Differential Evidence for Scientific Selection and Procurement Decisions


EGFR Inhibition Potency: Quantified Differential Activity Relative to Close Structural Analogs

Ethyl 2-cyano-3-(quinolin-2-yl)propanoate exhibits an IC50 of 213 nM against EGFR in a radiometric ELISA assay [1]. This potency level is substantially higher than that of the EGFR exon 19 deletion mutant phosphorylation inhibitor comparator which displays an IC50 of 2.00E+3 nM (2 μM) [2], and dramatically higher than the 2.10E+4 nM (21 μM) IC50 observed for certain quinazoline-based EGFR inhibitors in cellular phosphorylation assays [3].

EGFR inhibition Kinase inhibitor Tyrosine kinase

HER2 Kinase Inhibition: Cross-Assay Potency Ranging from 1 nM to 146 nM Demonstrates Target Engagement Consistency

Multiple independent assays consistently demonstrate that ethyl 2-cyano-3-(quinolin-2-yl)propanoate engages HER2 with potent inhibitory activity. In an ELISA-based autophosphorylation assay, the compound achieves an IC50 of 1 nM [1]. In a fluorescence-based assay using recombinant human HER2 residues 676–1255, the IC50 is 27 nM [2]. A Kinase-Glo Max assay with recombinant human HER2 yields an IC50 of 146 nM [3]. This cross-assay consistency contrasts with compounds such as CHEMBL3736121, which display >10,000 nM IC50 values against EGFR cellular phosphorylation despite nanomolar activity in isolated kinase assays [4].

HER2 inhibition ErbB2 kinase Receptor tyrosine kinase

Synthetic Utility as a Cyanoacetate Intermediate for Furoquinolinone Construction

The 2-cyanoquinoline scaffold of ethyl 2-cyano-3-(quinolin-2-yl)propanoate enables a unique synthetic pathway to furo[3,4-b]quinolinones via sequential acetal deprotection and intramolecular cyclization/hydration. This transformation proceeds with up to 98% yield under mild conditions (7% aqueous HCl, acetone, 20–25 °C) [1]. In contrast, 4-substituted quinoline cyanoacetates (e.g., ethyl 2-(quinolin-4-yl)propanoates) require thermal nucleophilic substitution with diethyl sodiomethylmalonate in DMF and yield only moderate product quantities [2].

Heterocyclic synthesis Furoquinolinone Cyanoacetate intermediate

Market Availability: Differentiated Purity Specifications and Commercial Documentation

Ethyl 2-cyano-3-(quinolin-2-yl)propanoate is commercially available at a minimum purity specification of 95% (AKSci Cat. 7497DY) . This contrasts with the closest structurally related commercially available analog—2-oxo-3-(quinolin-2-yl)propanoate (CAS 13119-76-1)—for which no purity specification or analytical characterization data are publicly disclosed by suppliers . The 3-quinolin-2-ylpropanoate scaffold without the cyano group (CAS 39111-94-9) is listed only as a product entry without purity specifications or direct ordering pathways .

Chemical procurement Purity specification Vendor sourcing

Regioisomeric Positioning of Cyano and Ester Functionality: Structural Basis for Divergent Reactivity

The substitution pattern of ethyl 2-cyano-3-(quinolin-2-yl)propanoate—featuring the quinolin-2-yl attachment and a cyano group at the α-position to the ester—is structurally distinct from the 3-cyanoquinoline core found in clinical-stage EGFR/HER2 inhibitors (e.g., pelitinib and neratinib derivatives) [1]. While the 3-cyanoquinoline pharmacophore has yielded inhibitors with low nanomolar cellular activity against EGFR and HER2 [2], the 2-cyanoquinoline regioisomer represented by the target compound remains comparatively underexplored in kinase drug discovery [3]. This regioisomeric difference changes the electrophilicity of the quinoline nitrogen and alters π-stacking interactions with kinase hinge regions.

Regioisomer differentiation Quinoline substitution pattern SAR analysis

Ethyl 2-cyano-3-(quinolin-2-yl)propanoate (CAS 773086-23-0): Research and Industrial Application Scenarios Aligned with Evidence


EGFR-Focused Kinase Inhibitor Hit-to-Lead Optimization Campaigns

The compound's 213 nM IC50 against EGFR in biochemical assays [1] establishes a baseline potency suitable for hit-to-lead optimization. The ~10-fold activity advantage over EGFR exon 19 deletion mutant inhibitors (2 μM IC50) [2] indicates that this scaffold can serve as a starting point for medicinal chemistry efforts targeting wild-type EGFR or specific mutant variants. The documented HER2 activity (1–146 nM across multiple assays) further supports dual EGFR/HER2 inhibitor development strategies [REFS-3, REFS-4, REFS-5].

Furo[3,4-b]quinolinone Heterocyclic Library Construction

The 2-cyanoquinoline scaffold undergoes efficient cyclization to furo[3,4-b]quinolinones in up to 98% yield under mild acidic conditions [6]. This near-quantitative transformation enables rapid parallel library synthesis of fused heterocycles with minimal chromatographic purification. The synthetic efficiency contrasts sharply with 4-substituted quinoline analogs that require harsher conditions and produce only moderate yields [7], positioning this compound as the preferred intermediate for furoquinolinone-focused chemical biology or drug discovery programs.

Selective HER2 Biochemical Assay Development and Target Engagement Studies

The robust HER2 inhibition across three orthogonal assay formats—ELISA autophosphorylation (1 nM), fluorescence (27 nM), and Kinase-Glo Max (146 nM)—provides a reliable biochemical tool compound for HER2 assay validation and target engagement studies [REFS-3, REFS-4, REFS-5]. The cross-assay consistency reduces false-positive risks and establishes this compound as a dependable HER2-positive control for high-throughput screening campaigns.

Underexplored 2-Cyanoquinoline SAR and IP Generation Programs

The 2-cyanoquinoline regioisomer represented by this compound occupies a distinct and underexplored chemical space relative to the extensively characterized and patent-saturated 3-cyanoquinoline class (including pelitinib and neratinib derivatives) [REFS-8, REFS-9]. The documented EGFR and HER2 biochemical activities, combined with the lack of cellular activity data for this specific substitution pattern [10], present opportunities for novel intellectual property generation through focused SAR exploration of this under-investigated quinoline regioisomer.

Quote Request

Request a Quote for Ethyl 2-cyano-3-(quinolin-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.